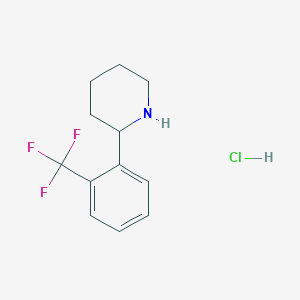

2-(2-(Trifluoromethyl)phenyl)piperidine hcl

Description

Propriétés

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11;/h1-2,5-6,11,16H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVVWIDMOJBRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis from Pipecolic Acid and Lactam Derivatives

One of the classical routes involves starting from pipecolic acid or δ-lactams. The trifluoromethyl group can be introduced by nucleophilic or electrophilic trifluoromethylation reagents.

From Pipecolic Acid : Early synthesis (1962) treated pipecolic acid with sulfur tetrafluoride and hydrogen fluoride to introduce the trifluoromethyl group, albeit with low yield (~9.6%).

From δ-Lactams : Enamine and imine intermediates derived from δ-lactams can be trifluoromethylated using reagents such as CF₃Br or Ruppert-Prakash reagent (TMSCF₃). For example, enamines formed from lactams react with CF₃Br in the presence of trichloroborane to yield trifluoromethylated enamines, which upon reduction give the desired piperidines.

Imine Route : Imines synthesized from N-(diethoxymethyl)piperidin-2-one undergo Claisen condensation with ethyl trifluoroacetate, followed by deprotection and reduction steps to yield 2-(trifluoromethyl)piperidine derivatives with yields up to 71%.

Cyclization and Ring-Closing Metathesis Approaches

Modern synthetic methods utilize cyclization strategies starting from linear amines or dienes:

Ring-Closing Metathesis (RCM) : Dienic precursors synthesized from hemiacetals and allylation steps undergo RCM catalyzed by Grubbs-Hoveyda catalysts to form the piperidine ring with the trifluoromethyl substituent. Subsequent hydrogenation and acid treatment yield the hydrochloride salt in high yield (up to 91% for the unsaturated intermediate and quantitative for the hydrochloride).

Cycloaddition and Sigmatropic Rearrangements : Copper-catalyzed reactions of diazo compounds with amines lead to ylide intermediates that rearrange to dienic precursors, which then cyclize to the piperidine core.

Functionalization of Pyridine and Pyridinone Precursors

- Trifluoromethyl groups can be introduced into pyridine or pyridinone rings, which are subsequently reduced to piperidine derivatives. This method allows for regioselective introduction of the trifluoromethyl group and diverse substitution patterns.

Detailed Reaction Conditions and Yields

| Starting Material | Reagents/Conditions | Key Intermediate(s) | Yield (%) | Notes |

|---|---|---|---|---|

| Pipecolic acid | SF₄, HF | 2-(Trifluoromethyl)piperidine | ~9.6 | Early method, low yield |

| δ-Lactam | CF₃Br, BCl₃, HEPT (enamine formation) | Enamine intermediate | 30 | Subsequent reduction yields piperidine |

| N-(diethoxymethyl)piperidin-2-one | Claisen condensation with ethyl trifluoroacetate, acidic deprotection, NaBH(OAc)₃ reduction | Imine intermediate | 71 | High yield, versatile for further functionalization |

| Dienic precursor (from hemiacetal) | Grubbs-Hoveyda catalyst (1 mol%), CH₂Cl₂, rt; Pd/C hydrogenation; HCl treatment | Unsaturated piperidine, then hydrochloride salt | 91 (RCM), quantitative (HCl salt) | Efficient modern synthesis with high yield and purity |

| Imines (from δ-lactams) | Ruppert-Prakash reagent (TMSCF₃), TFA, KHF₂, MeCN | α,α-Disubstituted piperidines | Good | Acid activation necessary for good yields |

Preparation of Hydrochloride Salt

The hydrochloride salt form is typically prepared by treating the free base of 2-(2-(trifluoromethyl)phenyl)piperidine with hydrochloric acid in an appropriate solvent, often followed by recrystallization to obtain a pure, stable salt form suitable for handling and storage.

Solubility and Stock Solution Preparation

For practical applications, stock solutions of the hydrochloride salt are prepared based on solubility data:

| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.7636 | 0.7527 | 0.3764 |

| 5 | 18.8182 | 3.7636 | 1.8818 |

| 10 | 37.6364 | 7.5273 | 3.7636 |

Stock solutions are prepared by dissolving the compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, corn oil, or water, ensuring clarity at each step.

Summary Table of Preparation Routes

| Method Category | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Pipecolic Acid Route | Direct trifluoromethylation with SF₄/HF | Simple starting material | Low yield (~9.6%) |

| δ-Lactam Enamine/Imines | CF₃Br or TMSCF₃ trifluoromethylation | Moderate to good yields (30-71%) | Handling of reagents like CF₃Br |

| Ring-Closing Metathesis | RCM of dienes, hydrogenation, HCl salt | High yield, scalable, selective | Requires multiple steps |

| Pyridine/Pyridinone Reduction | CF₃ introduction, reduction to piperidine | Versatile functionalization | More complex synthetic steps |

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Pharmacological Applications

-

Calcium Overload Blockers

- Research indicates that piperidine compounds, including 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride, exhibit activity against calcium overload in brain cells. This property is particularly beneficial for treating conditions like anoxia, ischemia, migraine, and epilepsy . The ability to selectively target calcium channels in neuronal tissues opens avenues for neuroprotective therapies.

-

Pain Management

- The compound has been explored as a potential treatment for neuropathic pain and other pain disorders. Its mechanism involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, which is crucial for pain modulation . This dual action may provide a more effective approach to managing chronic pain conditions compared to traditional analgesics.

- Psychiatric Disorders

Case Studies

- Neuroprotective Effects

- Efficacy in Pain Models

- Behavioral Studies

Mécanisme D'action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Stereoisomers

- (R)- and (S)-Enantiomers : The stereochemistry at the piperidine ring significantly impacts biological activity. For example, (S)-2-(2-(Trifluoromethyl)phenyl)piperidine HCl (CAS: 1391478-72-0) and its (R)-isomer (CAS: 1391417-19-8) exhibit distinct binding affinities due to chiral recognition in target receptors .

Ring Size Variations

- Pyrrolidine Analogs : Replacing the six-membered piperidine ring with a five-membered pyrrolidine (e.g., 2-(3-(Trifluoromethyl)phenyl)pyrrolidine HCl , CAS: 220247-87-0) alters conformational flexibility and steric interactions. This reduces molecular weight (~265 g/mol ) but may compromise target selectivity .

Substituted Phenyl Groups

- Bis(Trifluoromethyl) Derivatives : Compounds like (2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine (CAS: 148687-76-7) introduce additional trifluoromethyl groups, increasing lipophilicity (logP) and metabolic resistance .

Pharmacological and Physicochemical Properties

Key Structural Influences

Comparative Data Table

Structural Analysis and Validation

- Crystallography : Tools like SHELX and ORTEP-3 are used to resolve stereochemistry and hydrogen-bonding patterns, critical for understanding structure-activity relationships .

- Graph Set Analysis : Hydrogen-bonding networks in crystals (e.g., R₂²(8) motifs) influence solubility and polymorph stability .

Activité Biologique

2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride is a compound characterized by its unique trifluoromethyl substitution on a phenyl ring, which enhances its lipophilicity and potential biological activity. This compound has garnered attention in pharmaceutical research for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C₁₂H₁₄F₃N·HCl

- Molecular Weight : 265.7 g/mol

The structure features a piperidine ring substituted with a trifluoromethyl group, which is known to influence the pharmacokinetic properties of compounds, enhancing their ability to penetrate biological membranes.

The biological activity of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride is primarily attributed to its interactions with various biological targets. Preliminary studies indicate that it may bind to receptors involved in pain modulation and inflammation pathways. The trifluoromethyl group likely contributes to increased binding affinity due to enhanced hydrophobic interactions with receptor sites.

Analgesic and Anti-Inflammatory Effects

Research indicates that 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride exhibits significant analgesic and anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. For example, studies have shown that this compound can effectively reduce pain in models of neuropathic pain, suggesting its potential as a therapeutic agent for chronic pain conditions .

Binding Affinity Studies

Binding affinity studies reveal that this compound interacts with several receptors, including serotonin (5-HT) and norepinephrine (NE) receptors. The binding affinity for these receptors is crucial for understanding its pharmacological profile. The following table summarizes the binding affinities observed in various studies:

Case Studies

Several case studies have explored the therapeutic potential of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride:

- Neuropathic Pain Model : In a study involving rats with induced neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. The mechanism was linked to modulation of serotonin and norepinephrine pathways .

- Inflammation Model : A separate study assessed the compound's effects on inflammation in a mouse model of arthritis. Results indicated that treatment led to decreased swelling and inflammatory markers, supporting its role as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.